molecular formula C16H25N3O2 B12438311 [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 889948-93-0

[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B12438311
CAS No.: 889948-93-0
M. Wt: 291.39 g/mol
InChI Key: RJQCXGLBNFUSRC-UHFFFAOYSA-N
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Description

[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino-phenyl group and a carbamic acid tert-butyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the amino-phenyl group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is studied for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into new drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and additives.

Mechanism of Action

The mechanism of action of [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic properties.

    3-Aminobenzotrifluoride: A precursor to herbicides and pharmaceuticals.

Uniqueness

What sets [1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester apart is its combination of a piperidine ring with an amino-phenyl group and a carbamic acid ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

889948-93-0

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-7-5-9-19(11-13)14-8-4-6-12(17)10-14/h4,6,8,10,13H,5,7,9,11,17H2,1-3H3,(H,18,20)

InChI Key

RJQCXGLBNFUSRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC(=C2)N

Origin of Product

United States

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